5-Thiazolemethanol, 2-(4-bromophenyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thiazolemethanol, 2-(4-bromophenyl)-4-methyl- is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring
Preparation Methods
The synthesis of 5-Thiazolemethanol, 2-(4-bromophenyl)-4-methyl- typically involves the reaction of 2-amino-5-bromothiazole with 4-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Thiazolemethanol, 2-(4-bromophenyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of thiazolidine derivatives.
Scientific Research Applications
5-Thiazolemethanol, 2-(4-bromophenyl)-4-methyl- has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential antibacterial, antifungal, and anticancer activities.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Thiazolemethanol, 2-(4-bromophenyl)-4-methyl- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it can modulate the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .
Comparison with Similar Compounds
5-Thiazolemethanol, 2-(4-bromophenyl)-4-methyl- can be compared with other thiazole-based compounds such as:
2-Aminothiazole: Known for its antibacterial and anti-inflammatory activities.
4-Methylthiazole: Used in flavor and fragrance industries due to its distinct aroma.
5-Bromothiazole: Utilized in organic synthesis as a building block for more complex molecules.
The uniqueness of 5-Thiazolemethanol, 2-(4-bromophenyl)-4-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61291-93-8 |
---|---|
Molecular Formula |
C11H10BrNOS |
Molecular Weight |
284.17 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-4-methyl-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C11H10BrNOS/c1-7-10(6-14)15-11(13-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3 |
InChI Key |
SHLFESLFEIDTFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.